

# Spectroscopic Data for (R)-Clofedanol: A Technical Guide

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## Compound of Interest

Compound Name: *Clofedanol, (R)-*

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Clofedanol, an antitussive agent. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. While experimental mass spectrometry data for Clofedanol is available, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data presented are based on predicted values and known characteristic frequencies for the functional groups present in the molecule, as specific experimental spectra for the (R)-enantiomer are not widely available in the public domain.

## (R)-Clofedanol: An Overview

(R)-Clofedanol is the (R)-enantiomer of Clofedanol, a centrally acting cough suppressant.<sup>[1]</sup> It functions by directly affecting the cough center in the medulla of the brain.<sup>[1]</sup> Chemically, it is known as (1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol.<sup>[1]</sup> Understanding its three-dimensional structure and spectroscopic properties is crucial for quality control, drug metabolism studies, and the development of new formulations.

## Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for (R)-Clofedanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for (R)-Clofedanol are not readily available. However, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide valuable insights into its molecular structure. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.[\[2\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for (R)-Clofedanol[\[2\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment (Tentative)
7.6 - 7.2	Multiplet	Aromatic protons ( $\text{C}_6\text{H}_5$ and $\text{C}_6\text{H}_4\text{Cl}$ )
4.9 - 4.7	Multiplet	$\text{CH-OH}$
3.0 - 2.8	Multiplet	$\text{CH}_2\text{-N}$
2.5 - 2.3	Singlet	$\text{N}(\text{CH}_3)_2$
2.2 - 2.0	Multiplet	$\text{C-CH}_2\text{-C}$
5.0 - 4.0	Broad Singlet	$\text{OH}$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for (R)-Clofedanol[\[2\]](#)

Chemical Shift (ppm)	Assignment (Tentative)
145 - 125	Aromatic carbons
75 - 70	$\text{C-OH}$
60 - 55	$\text{CH}_2\text{-N}$
45 - 40	$\text{N}(\text{CH}_3)_2$
40 - 35	$\text{C-CH}_2\text{-C}$

## Infrared (IR) Spectroscopy

An experimental IR spectrum for Clofedanol hydrochloride is referenced in the Japanese Pharmacopoeia, though the specific absorption bands are not detailed in publicly accessible sources.<sup>[3]</sup> Based on the functional groups present in (R)-Cofedanol, the following characteristic absorption bands can be expected.

Table 3: Expected FT-IR Absorption Bands for (R)-Cofedanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Medium	Aliphatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C stretch
1250 - 1000	Strong	C-N stretch (amine) and C-O stretch (alcohol)
800 - 700	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry data for Cofedanol is available from various databases. The fragmentation pattern is consistent with the structure of a tertiary amine and a benzhydrol derivative.

Table 4: Mass Spectrometry Data for Cofedanol<sup>[1]</sup>

m/z	Relative Intensity	Possible Fragment
289	Moderate	[M] <sup>+</sup> (Molecular Ion)
254	Moderate	[M - Cl] <sup>+</sup>
139	Low	
58	High	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> ( $\alpha$ -cleavage)

The base peak at m/z 58 is characteristic of the  $\alpha$ -cleavage of the dimethylaminoethyl side chain, a common fragmentation pathway for such compounds.[\[4\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of small organic pharmaceutical molecules.[\[5\]](#)[\[6\]](#)

### NMR Spectroscopy

- Sample Preparation: A sample of (R)-Clofedanol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- $^1\text{H}$  NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

For chiral discrimination and confirmation of the (R)-enantiomer, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents may be employed.[\[7\]](#)

### FT-IR Spectroscopy

- Sample Preparation: For a solid sample like (R)-Clofedanol, the Attenuated Total Reflectance (ATR) technique is a common and convenient method that requires minimal sample preparation.[\[8\]](#) A small amount of the solid powder is placed directly on the ATR crystal.

Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[6]

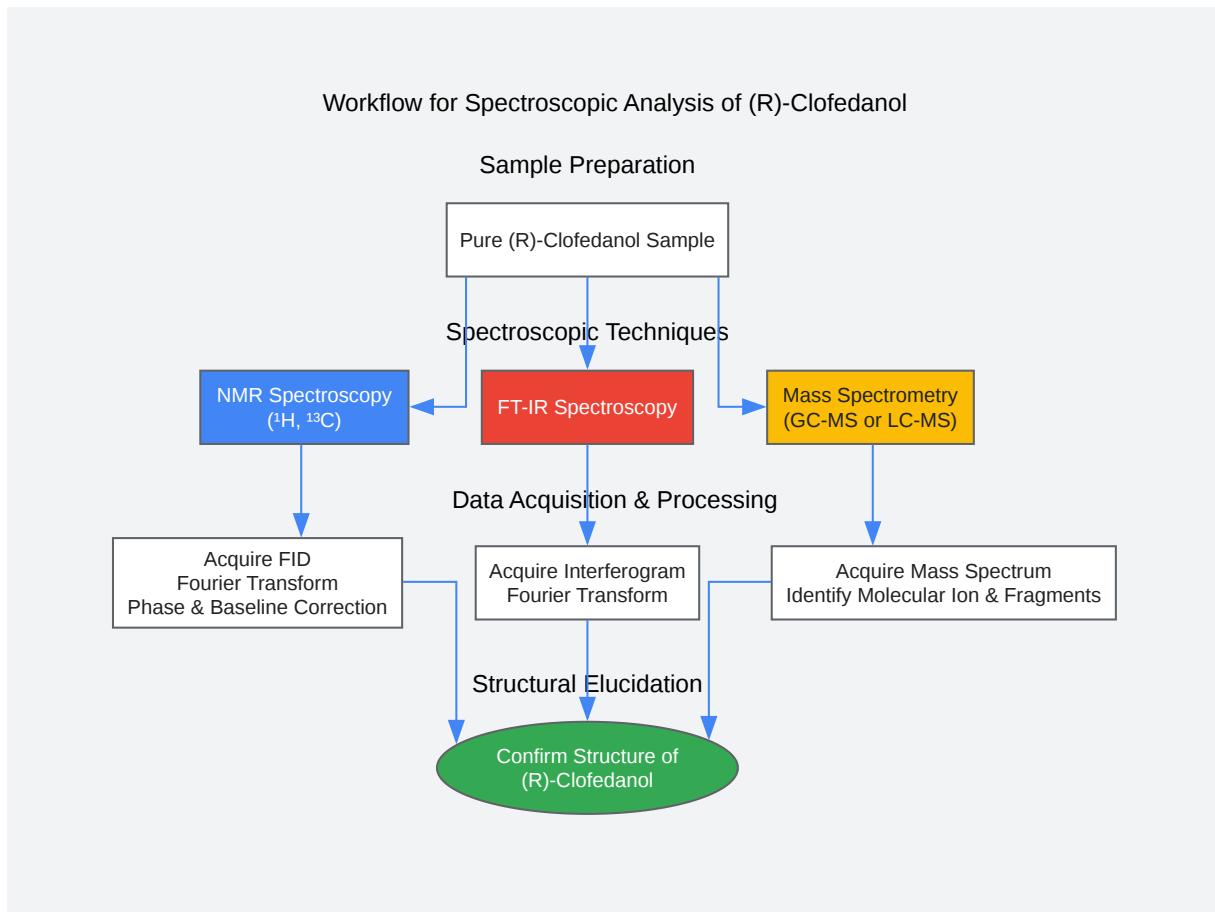
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

## Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] For GC-MS, the sample is vaporized and separated on a GC column before entering the ion source. For LC-MS, the sample is dissolved in a suitable solvent and separated on an LC column.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[9] For LC-MS, Electrospray Ionization (ESI) is frequently used, where a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[1]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $\text{m/z}$ .
- Data Interpretation: The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides information about its structure.[4]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like (R)-Clofedanol.



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Caption: Workflow for the spectroscopic analysis of (R)-Clofedanol.

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